molecular formula C3H7KO2 B3250328 2-Methoxyethoxypotassium CAS No. 20246-66-6

2-Methoxyethoxypotassium

Cat. No.: B3250328
CAS No.: 20246-66-6
M. Wt: 114.18 g/mol
InChI Key: JOIZAQHOFNVBDI-UHFFFAOYSA-N
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Description

2-Methoxyethoxypotassium is an organopotassium compound with the molecular formula C3H7KO2. It is a potassium alkoxide derived from 2-methoxyethanol. This compound is known for its use in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxyethoxypotassium can be synthesized through the reaction of 2-methoxyethanol with potassium metal. The reaction typically involves the following steps:

    Preparation of 2-Methoxyethanol: 2-Methoxyethanol is prepared by the reaction of methanol with ethylene oxide.

    Reaction with Potassium: The 2-methoxyethanol is then reacted with potassium metal under an inert atmosphere (e.g., nitrogen or argon) to form this compound. The reaction is exothermic and should be carried out with proper cooling and stirring to control the temperature.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors with precise control over reaction conditions. The process includes:

    Raw Material Handling: Ensuring the purity of 2-methoxyethanol and potassium metal.

    Reaction Control: Maintaining an inert atmosphere and controlling the reaction temperature to prevent side reactions.

    Product Isolation: The product is typically isolated by filtration and purified by recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethoxypotassium undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: It acts as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.

    Deprotonation: It can deprotonate weak acids, forming the corresponding potassium salts.

    Condensation Reactions: It participates in condensation reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides, under conditions such as room temperature or slightly elevated temperatures.

    Deprotonation: Weak acids like alcohols or phenols are used, typically under mild conditions.

    Condensation Reactions: Aldehydes or ketones are common substrates, with reactions often carried out in aprotic solvents like tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: The major products are ethers or other substituted organic compounds.

    Deprotonation: The products are potassium salts of the corresponding acids.

    Condensation Reactions: The products are often β-hydroxy ketones or related compounds.

Scientific Research Applications

2-Methoxyethoxypotassium has a wide range of applications in scientific research, including:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Catalysis: It serves as a catalyst or catalyst precursor in certain organic reactions.

    Polymer Chemistry: It is used in the preparation of polymers and copolymers with specific properties.

    Material Science: It is involved in the synthesis of materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-methoxyethoxypotassium involves its role as a strong base and nucleophile. It can:

    Deprotonate Acids: By abstracting protons from weak acids, it forms the corresponding potassium salts.

    Nucleophilic Attack: It can attack electrophilic centers in organic molecules, leading to substitution or addition reactions.

    Catalysis: It can facilitate various catalytic processes by stabilizing reaction intermediates or transition states.

Comparison with Similar Compounds

Similar Compounds

    Potassium Methoxide: Similar in structure but derived from methanol.

    Potassium Ethoxide: Derived from ethanol, with similar reactivity but different solubility properties.

    Potassium tert-Butoxide: A stronger base with bulkier structure, used in different types of reactions.

Uniqueness

2-Methoxyethoxypotassium is unique due to its specific balance of nucleophilicity and basicity, making it suitable for a wide range of reactions. Its solubility in organic solvents also makes it versatile for various applications in organic synthesis and material science.

Properties

IUPAC Name

potassium;2-methoxyethanolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O2.K/c1-5-3-2-4;/h2-3H2,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIZAQHOFNVBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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